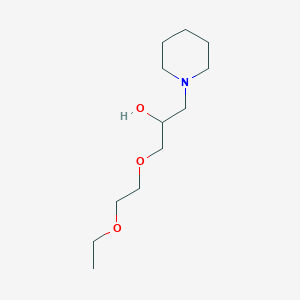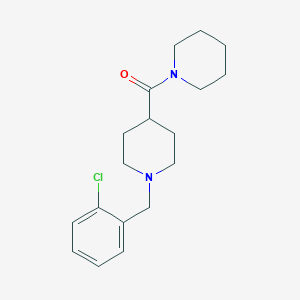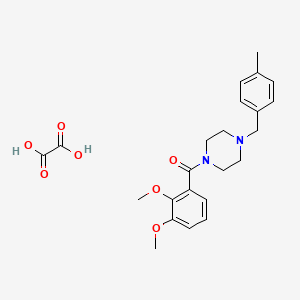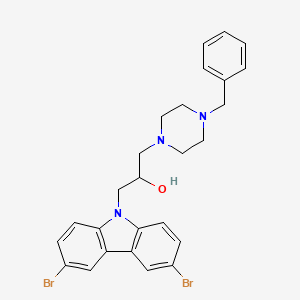
1-(2-ethoxyethoxy)-3-(1-piperidinyl)-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-ethoxyethoxy)-3-(1-piperidinyl)-2-propanol, also known as HEPP, is a chemical compound that has been extensively studied for its potential use as a pharmaceutical agent. HEPP is a member of the class of compounds known as beta-adrenergic receptor antagonists, which are commonly used in the treatment of hypertension, angina, and other cardiovascular conditions. In
Wirkmechanismus
1-(2-ethoxyethoxy)-3-(1-piperidinyl)-2-propanol acts as a beta-adrenergic receptor antagonist by blocking the binding of catecholamines such as epinephrine and norepinephrine to beta-adrenergic receptors. By blocking these receptors, this compound reduces the effects of sympathetic nervous system activity on the heart and blood vessels, leading to a reduction in blood pressure and improved cardiac function.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its beta-adrenergic receptor antagonist activity, this compound has been shown to have antioxidant properties and to inhibit the production of pro-inflammatory cytokines. This compound has also been shown to improve insulin sensitivity and glucose tolerance in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-ethoxyethoxy)-3-(1-piperidinyl)-2-propanol has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized in high yields and purity. This compound has also been extensively studied for its pharmacological properties, making it a well-characterized compound for use in experiments. However, this compound has some limitations, including its relatively low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several potential future directions for research on 1-(2-ethoxyethoxy)-3-(1-piperidinyl)-2-propanol. One area of interest is the development of this compound derivatives with improved pharmacological properties. Another area of research is the investigation of this compound's potential therapeutic applications beyond cardiovascular conditions, such as its potential use in the treatment of cancer or neurodegenerative diseases. Finally, further research is needed to better understand the biochemical and physiological effects of this compound and its mechanisms of action.
Synthesemethoden
1-(2-ethoxyethoxy)-3-(1-piperidinyl)-2-propanol can be synthesized through a multistep process involving the reaction of 2-(2-ethoxyethoxy)ethanol with piperidine followed by the addition of isopropylamine. This reaction produces this compound as a white crystalline solid with a melting point of 131-133°C. The synthesis of this compound has been extensively studied and optimized to produce high yields and purity.
Wissenschaftliche Forschungsanwendungen
1-(2-ethoxyethoxy)-3-(1-piperidinyl)-2-propanol has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the use of this compound as a beta-adrenergic receptor antagonist for the treatment of cardiovascular conditions such as hypertension and angina. This compound has been shown to be effective in reducing blood pressure and improving cardiac function in animal models.
Eigenschaften
IUPAC Name |
1-(2-ethoxyethoxy)-3-piperidin-1-ylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO3/c1-2-15-8-9-16-11-12(14)10-13-6-4-3-5-7-13/h12,14H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCAIHGRLJVSLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOCC(CN1CCCCC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(ethylthio)ethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5128467.png)
![4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-(3-thienylmethyl)benzamide](/img/structure/B5128469.png)

![N-(5-{[2-(butylamino)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B5128492.png)
![N-(4-fluorobenzyl)-2-[(2-methoxy-4-methylphenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5128496.png)
![4-[5-({4-oxo-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid](/img/structure/B5128505.png)
![(3'R*,4'R*)-1'-{[2-(3-methylphenyl)-5-pyrimidinyl]methyl}-1,4'-bipiperidine-3',4-diol](/img/structure/B5128510.png)

![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B5128515.png)



![1-[6-(4-methoxyphenoxy)hexyl]piperidine](/img/structure/B5128557.png)
![2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5128567.png)